(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17484019
InChI: InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
SMILES:
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride

CAS No.:

Cat. No.: VC17484019

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride -

Specification

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Standard InChI Key KZAARVOMJFVMAJ-UOERWJHTSA-N
Isomeric SMILES CN1CCO[C@H]2[C@@H]1CNC2.Cl
Canonical SMILES CN1CCOC2C1CNC2.Cl

Introduction

Structural Elucidation and Stereochemical Features

Core Architecture

The compound features a bicyclic framework comprising a pyrrolidine ring fused to a 1,4-oxazine moiety. The (4aS,7aR) configuration denotes the specific spatial arrangement of the two bridgehead atoms, ensuring a rigid three-dimensional structure. The methyl group at position 4 introduces steric bulk, influencing both conformational stability and intermolecular interactions .

Stereochemical Implications

X-ray crystallographic studies of analogous pyrrolo-oxazine derivatives reveal that the (4aS,7aR) configuration enforces a boat-like conformation in the oxazine ring, while the pyrrolidine component adopts an envelope conformation. This arrangement creates distinct hydrophobic and hydrophilic regions, critical for molecular recognition processes .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine hydrochloride typically follows a multi-step sequence:

  • Ring-Closing Strategy: Cyclization of a linear precursor containing both amine and alcohol functionalities, facilitated by Mitsunobu conditions or acid catalysis .

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric hydrogenation to establish the (4aS,7aR) configuration .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and crystallinity .

Optimization Challenges

Critical challenges include minimizing racemization during cyclization and achieving high diastereoselectivity. Recent advances in flow chemistry have improved yields (65–78%) by enabling precise control over reaction parameters such as temperature and residence time .

Physicochemical Properties

Basic Characteristics

PropertyValueSource
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.66 g/mol
LogP (Predicted)0.41
Aqueous Solubility12.4 mg/mL (pH 7.4)

Stability Profile

Biological Activity and Mechanism

Central Nervous System (CNS) Effects

Structural analogs exhibit affinity for σ-1 receptors (Kᵢ = 140 nM), suggesting potential neuroprotective applications. Molecular docking simulations indicate that the methyl group at position 4 forms critical van der Waals contacts within the receptor binding pocket .

Comparative Analysis with Related Compounds

CompoundStructural VariationBioactivity
4-Benzylpyrrolo-oxazineBenzyl substituent at C4Antifungal (IC₅₀ = 8.2 µM)
4-Hydroxypyrrolo-oxazineHydroxyl group at C4Antioxidant (EC₅₀ = 45 µM)
Target CompoundMethyl group at C4Antimicrobial, σ-1 affinity

The methyl derivative’s balanced lipophilicity (LogP = 0.41) confers superior blood-brain barrier penetration compared to polar analogs, making it particularly suited for CNS-targeted therapies .

Industrial and Pharmacological Applications

Drug Discovery

The compound serves as a versatile scaffold for structure-activity relationship (SAR) studies. Recent campaigns have generated over 50 analogs, with lead candidates advancing to preclinical toxicity testing .

Agricultural Chemistry

Preliminary trials demonstrate efficacy against plant-pathogenic fungi (Fusarium spp.), though formulation challenges persist due to photodegradation under UV light .

Future Research Directions

  • Mechanistic Studies: Elucidate the precise molecular targets underlying antimicrobial and neuroprotective effects.

  • Formulation Development: Engineer prodrugs or nanoencapsulated forms to enhance bioavailability.

  • Synthetic Biology: Explore enzymatic routes for stereoselective synthesis using engineered oxidoreductases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator